3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4-diamino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-21-9-3-5-12-13(7-9)22-15(18-12)19-14(20)8-2-4-10(16)11(17)6-8/h2-7H,16-17H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCNWUNQHLALMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Amination: The amino groups at the 3 and 4 positions can be introduced through nitration followed by reduction.
Coupling with benzamide: The final step involves coupling the substituted benzo[d]thiazole with benzamide under appropriate conditions.
Industrial Production Methods
the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while substitution of the methoxy group could yield various substituted benzo[d]thiazole derivatives .
Scientific Research Applications
3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Key Observations :
- The methoxy group on the benzothiazole ring likely enhances solubility and electronic stability, as seen in the moderate melting points (74–80°C) of these derivatives .
- Stereochemical purity (80–99%) in malonate derivatives highlights the role of reaction conditions (e.g., catalyst Q at 25°C) in controlling stereoselectivity—a factor relevant to the synthesis of enantiopure 3,4-diamino analogs .
Functional Group Analogs: 3,5-Diamino-N-(thiazol-2-yl)benzamide ()
The synthesis of 3,5-diamino-N-(thiazol-2-yl)benzamide involves a two-step nitro reduction process:
Condensation of 2-aminothiazole with 3,5-dinitrobenzoyl chloride.
Reduction using hydrazine hydrate and iron oxide hydroxide .
Comparison :
- Substituent Position: The 3,5-diamino isomer lacks the 4-amino group present in the target compound, which may alter electronic distribution and binding affinity in biological systems.
- Heterocycle Size : The thiazole ring in this analog is smaller than the benzothiazole in the target compound, reducing aromatic conjugation and possibly decreasing thermal stability.
- Synthetic Challenges : Reduction of nitro groups to amines (as in both compounds) requires careful optimization to avoid over-reduction or byproduct formation .
Heterocyclic Analogs: 1,3,4-Thiadiazole Derivatives ()
1,3,4-Thiadiazoles (e.g., 2-(4-fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine) exhibit insecticidal and fungicidal activities due to their electron-deficient heterocyclic core .
Comparison :
- Aromaticity vs. Reactivity : Benzothiazoles (target compound) have fused benzene rings, enabling extended π-conjugation and stability, whereas 1,3,4-thiadiazoles are more reactive due to their smaller, electron-deficient structure.
- Biological Activity: Thiadiazoles are known for broad-spectrum bioactivity, but benzothiazoles often demonstrate higher selectivity in drug design due to their larger hydrophobic surface .
Biological Activity
3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide, a compound with the molecular formula and CAS number 313402-04-9, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 6-methoxybenzo[d]thiazole derivatives with appropriate amines. The structural confirmation is generally performed using various spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, compounds derived from benzothiazole have shown significant inhibitory effects on various cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung cancer), H1299 (non-small cell lung cancer).
- Mechanism of Action : These compounds were found to induce apoptosis and cause cell cycle arrest at specific concentrations (1, 2, and 4 μM), impacting pathways involving IL-6 and TNF-α .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is influenced by substituents on the benzothiazole core. Modifications can enhance or diminish anticancer properties:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increase potency against cancer cells |
| Alkyl substitutions | May reduce cytotoxicity in healthy cells |
Study 1: Antitumor Efficacy
A recent publication reported that a series of benzothiazole derivatives exhibited strong antitumor activity against non-small cell lung cancer cell lines. The lead compound demonstrated a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
Study 2: Inhibition Studies
Another research focused on the inhibition of epidermal growth factor receptor (EGFR) and HER-2 by benzothiazole derivatives. Compounds were shown to selectively inhibit these kinases, leading to decreased proliferation in breast and lung cancer cells while sparing non-cancerous cells .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield?
- Methodology :
- Route 1 : Condensation of 3,4-diaminobenzoic acid derivatives with 6-methoxybenzo[d]thiazol-2-amine using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) under basic conditions (e.g., N-methylmorpholine) .
- Route 2 : Multi-step synthesis involving amidation of pre-functionalized benzothiazole intermediates. For example, coupling a benzamide precursor with a thiazole-containing scaffold in ethanol or DMF at 60–80°C for 12–24 hours .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 amine:acid) to maximize yield. Monitor purity via HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., methoxy, amino groups) and benzothiazole-thiazole connectivity .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorogenic substrates. Measure IC values via dose-response curves .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Solubility Assessment : Perform shake-flask experiments in PBS (pH 7.4) to determine aqueous solubility, a critical parameter for downstream applications .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4-diaminobenzamide moiety in biological activity?
- Methodology :
- Derivative Synthesis : Modify substituents on the benzamide core (e.g., replace methoxy with ethoxy or halogens) and compare bioactivity .
- Functional Group Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the diaminobenzamide group and target proteins (e.g., kinase ATP-binding pockets) .
- Data Table :
| Substituent (R1, R2) | IC (EGFR, nM) | Solubility (µg/mL) |
|---|---|---|
| 3,4-Diamino (H, H) | 12.3 ± 1.2 | 8.5 |
| 3-NH, 4-OCH | 45.7 ± 3.1 | 15.2 |
| 3-Cl, 4-NH | 28.9 ± 2.4 | 6.8 |
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodology :
- Assay Validation : Replicate experiments using orthogonal methods (e.g., surface plasmon resonance (SPR) vs. fluorescence polarization) to confirm binding kinetics .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare IC values from disparate studies, accounting for variables like cell line heterogeneity or assay sensitivity .
- Computational Cross-Check : Use molecular dynamics simulations (e.g., GROMACS) to assess target-ligand stability under physiological conditions .
Q. How can computational modeling predict and optimize target interactions for this compound?
- Methodology :
- Docking Studies : Utilize Schrödinger Suite or MOE to model interactions with putative targets (e.g., DNA topoisomerase II). Focus on hydrogen bonding with the benzothiazole nitrogen and hydrophobic contacts with the methoxy group .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and prioritize derivatives for synthesis .
- Pharmacophore Mapping : Identify essential features (e.g., aromatic rings, hydrogen bond donors) using Discovery Studio .
Q. What formulation strategies address low aqueous solubility while maintaining bioactivity?
- Methodology :
- Prodrug Design : Introduce phosphate or PEGylated groups to the amino moiety to enhance solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) using solvent evaporation. Characterize particle size (DLS) and drug release profile (dialysis bag method) .
- Co-Solvent Systems : Test solubility in ethanol-water or DMSO-PBS mixtures (≤5% organic phase) to balance solubility and biocompatibility .
Q. How can reaction fundamentals and reactor design improve scalability of the synthesis?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors with immobilized catalysts (e.g., HATU) to reduce reaction time and improve reproducibility .
- Process Optimization : Use design of experiments (DoE) to evaluate factors like temperature, pressure, and stirring rate on yield .
- In-line Analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Key Notes
- Methodological Rigor : Emphasis on peer-reviewed synthesis protocols (e.g., NMR validation) and computational best practices (e.g., docking with crystallographic validation).
- Scalability : Advanced methodologies (e.g., flow chemistry) bridge academic and industrial research needs without commercial bias.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
